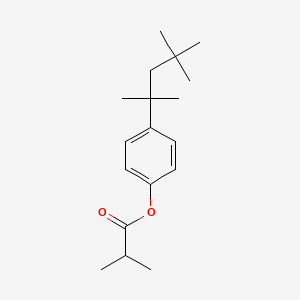
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is an organic compound that belongs to the class of alkanoic acid esters This compound is known for its unique structural features, which include a phenyl ring substituted with a bulky 2,4,4-trimethylpentan-2-yl group and an ester functional group derived from 2-methylpropanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2,4,4-trimethylpentan-2-yl)benzoic acid.
Reduction: Formation of 4-(2,4,4-trimethylpentan-2-yl)phenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance performance and longevity.
Mécanisme D'action
The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is primarily related to its ability to interact with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may then exert biological effects. Additionally, the bulky 2,4,4-trimethylpentan-2-yl group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Another compound with a similar bulky substituent on the phenyl ring, used in the synthesis of lubricating oils.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: A structurally related compound with an ether linkage instead of an ester, used in various chemical applications.
Uniqueness
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is unique due to its specific ester functional group and the presence of the 2,4,4-trimethylpentan-2-yl substituent
Propriétés
Numéro CAS |
5454-47-7 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H28O2/c1-13(2)16(19)20-15-10-8-14(9-11-15)18(6,7)12-17(3,4)5/h8-11,13H,12H2,1-7H3 |
Clé InChI |
YZICPWYLCGQURQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


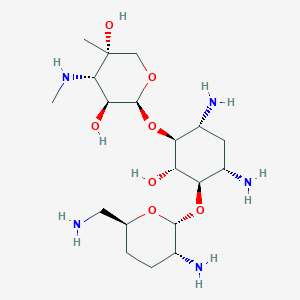
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)

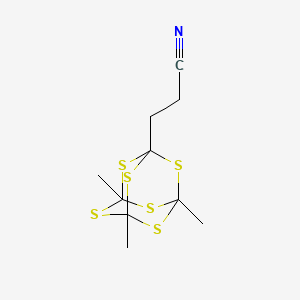
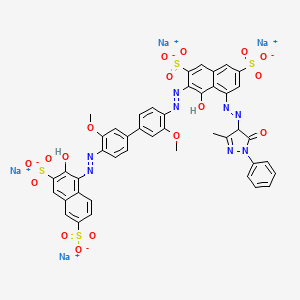
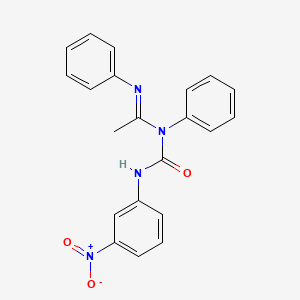

![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

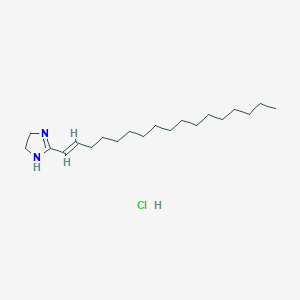
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
